2-(Benzyloxy)-5-bromo-1,3-dimethoxybenzene
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Overview
Description
2-(Benzyloxy)-5-bromo-1,3-dimethoxybenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a bromine atom, two methoxy groups, and a phenylmethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-bromo-1,3-dimethoxybenzene typically involves a multi-step process starting from commercially available precursors. One common method involves the bromination of 1,3-dimethoxybenzene followed by the introduction of the phenylmethoxy group. The reaction conditions often include the use of brominating agents such as bromine or sodium bromide in the presence of a catalyst like iron(III) bromide. The phenylmethoxy group can be introduced through a Williamson ether synthesis using phenol and a suitable alkylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less hazardous reagents and solvents, can be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-5-bromo-1,3-dimethoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom and methoxy groups on the benzene ring make it susceptible to further substitution reactions.
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Bromination: Bromine or sodium bromide with a catalyst like iron(III) bromide.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products with various substituents replacing the bromine atom.
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrogenated derivatives of the original compound.
Scientific Research Applications
2-(Benzyloxy)-5-bromo-1,3-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-5-bromo-1,3-dimethoxybenzene involves its interaction with various molecular targets. The bromine atom and methoxy groups can participate in hydrogen bonding and van der Waals interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects. The phenylmethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3,5-dimethoxybenzene: Lacks the phenylmethoxy group, making it less lipophilic.
5-Bromo-1,2,3-trimethoxybenzene: Contains an additional methoxy group, altering its reactivity and solubility.
3,5-Dimethoxy-1-bromobenzene: Similar structure but without the phenylmethoxy group.
Uniqueness
2-(Benzyloxy)-5-bromo-1,3-dimethoxybenzene is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and potential interactions with biological targets, making it a valuable compound in various research applications.
Biological Activity
2-(Benzyloxy)-5-bromo-1,3-dimethoxybenzene is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H15BrO3
- Molecular Weight : 291.19 g/mol
- CAS Number : 168196-87-0
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting a potential role in the development of new antimicrobial agents.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound may inhibit bacterial growth through interference with cell wall synthesis or function, although specific mechanisms remain to be elucidated.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In a study involving various cancer cell lines, including breast and colon cancer cells, it demonstrated cytotoxic effects.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15.4 |
HCT116 (Colon Cancer) | 22.7 |
The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, potentially through the modulation of key signaling pathways such as the p53 pathway .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. Studies suggest that it can bind to DNA and inhibit topoisomerase activity, leading to disrupted replication and transcription processes. This interaction is critical in both antimicrobial and anticancer contexts .
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against resistant strains of bacteria. The study found that the compound not only inhibited growth but also reduced biofilm formation—a crucial factor in chronic infections.
Study 2: Cytotoxicity in Cancer Models
A recent study focused on the cytotoxic effects in human cancer cell lines. The results indicated that treatment with the compound resulted in increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for inducing apoptosis in cancer cells.
Properties
IUPAC Name |
5-bromo-1,3-dimethoxy-2-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO3/c1-17-13-8-12(16)9-14(18-2)15(13)19-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFUONAJZSPXGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCC2=CC=CC=C2)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.